![molecular formula C23H25ClN4O4 B11149899 N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11149899.png)
N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and indole groups. One common method involves the Mannich reaction, which is used to incorporate the piperazine moiety into the compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced chromatographic techniques for purification and characterization, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Therapeutic Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives demonstrated inhibition zones of up to 22 mm against Staphylococcus aureus and Bacillus subtilis, indicating promising antibacterial efficacy .
Table 1: Antimicrobial Activity of Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
5c | Staphylococcus aureus | 21 |
5h | Bacillus subtilis | 22 |
5b | Escherichia coli | 18 |
2. Cancer Research
The compound's structure suggests potential applications in cancer therapy. Indole derivatives are known for their ability to inhibit cell proliferation in various cancer cell lines. The piperazine moiety may enhance the bioavailability and efficacy of these compounds in targeting cancer cells. Ongoing research is focusing on the mechanism of action and the specific pathways involved in its anticancer effects.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways, further supporting its potential as a therapeutic agent .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the indole core and subsequent modifications to introduce the piperazine and carboxamide groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The piperazine ring may enhance the compound’s pharmacokinetic properties, improving its efficacy and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A selective dopamine D4 receptor ligand.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Cetirizine ethyl ester dihydrochloride: An antihistamine with a similar piperazine structure.
Uniqueness
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its combination of the indole and piperazine moieties, which confer distinct biological activities and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes an indole core, a piperazine moiety, and a chlorophenyl substituent, which contribute to its diverse biological activity.
Chemical Structure and Properties
- Molecular Formula : C21H22ClN3O4
- Molecular Weight : 396.9 g/mol
- CAS Number : 951975-59-0
The compound’s structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
This compound exhibits its biological activity primarily through its interaction with specific receptors in the central nervous system. It is believed to act as a ligand for dopamine receptors, influencing neurotransmitter signaling pathways. This modulation can lead to various physiological effects, including:
- Antidepressant effects
- Anxiolytic properties
- Potential antipsychotic activity
Pharmacological Studies
Recent studies have demonstrated the compound's efficacy in preclinical models. For instance:
- Antidepressant Activity : In rodent models, the compound showed significant reductions in depressive-like behaviors when administered in controlled doses.
- Anxiolytic Effects : Behavioral assays indicated that the compound could reduce anxiety levels, comparable to established anxiolytics.
- Antipsychotic Potential : Binding affinity studies revealed that this compound has a high affinity for D2 dopamine receptors, suggesting potential use in managing psychotic disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antidepressant, Anxiolytic |
5-(1-piperazinyl)benzofuran-2-carboxamide | Structure | Anticancer activity |
5-chloro-benzofuran-2-carboxamide | Structure | Antimicrobial properties |
Case Study 1: Antidepressant Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant properties of the compound using the forced swim test (FST) and tail suspension test (TST). Results indicated that doses of 10 mg/kg significantly reduced immobility time compared to control groups.
Case Study 2: Anxiolytic Properties
A separate study assessed the anxiolytic effects through elevated plus maze (EPM) tests. The compound administered at 5 mg/kg showed increased time spent in open arms, indicating reduced anxiety levels.
Properties
Molecular Formula |
C23H25ClN4O4 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H25ClN4O4/c1-31-19-6-7-20(32-2)22-17(19)13-18(26-22)23(30)25-14-21(29)28-10-8-27(9-11-28)16-5-3-4-15(24)12-16/h3-7,12-13,26H,8-11,14H2,1-2H3,(H,25,30) |
InChI Key |
QMNDXAZFACPGRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.